3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

描述

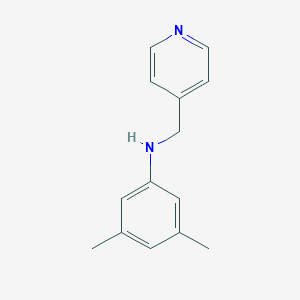

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . It is characterized by the presence of a pyridine ring attached to an aniline moiety, with two methyl groups at the 3 and 5 positions of the aniline ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 3,5-dimethylaniline with pyridine-4-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

科学研究应用

Synthesis and Characterization

The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 3,5-dimethyl aniline with pyridine-4-carboxaldehyde. The reaction conditions can vary, but common methods include:

- Refluxing in organic solvents : Utilizing solvents such as ethanol or dioxane to enhance yield.

- Catalytic methods : Employing catalysts to facilitate the reaction and improve efficiency.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Biological Properties

This compound exhibits a range of biological activities:

- Antibacterial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Antifungal Properties : In vitro tests indicate effectiveness against various fungal strains.

- Antitumor Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis .

Applications in Scientific Research

The unique properties of this compound allow for diverse applications in scientific research:

- Catalysis : The compound has been explored as a catalyst in organic reactions, particularly in the formation of carbon-nitrogen bonds.

- Synthesis of Pharmaceuticals : It serves as an intermediate in synthesizing various pharmaceutical compounds, including tyrosine kinase inhibitors like nilotinib .

- Analytical Chemistry : Used as a reagent in High-Performance Liquid Chromatography (HPLC) for analyzing complex mixtures.

Case Study 1: Antibacterial Applications

A study conducted on the antibacterial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Research

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death. Further investigations are ongoing to elucidate its mechanism of action and potential therapeutic applications.

Potential Implications in Industry

The implications of this compound extend into various industrial sectors:

| Industry Sector | Potential Application |

|---|---|

| Pharmaceutical | Development of new antimicrobial agents and anticancer drugs |

| Chemical Manufacturing | Use as a catalyst in organic synthesis |

| Analytical Laboratories | Reagent for chromatographic analysis |

Limitations and Future Directions

Despite its promising applications, several limitations need addressing:

- Solubility Issues : The compound's low solubility in water restricts its use in certain biological applications. Future research may focus on modifying its structure to enhance solubility.

- Toxicity Studies : Comprehensive toxicity studies are necessary to ensure safety for potential therapeutic use.

Future research directions include exploring novel synthetic routes to improve yield and purity, investigating its full range of biological activities, and developing formulations that enhance its solubility and bioavailability.

作用机制

The mechanism of action of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

3,5-Dimethylaniline: Lacks the pyridine ring, making it less versatile in certain applications.

N-(Pyridin-4-ylmethyl)aniline: Lacks the methyl groups, which can affect its reactivity and properties.

4-Methyl-N-(pyridin-4-ylmethyl)aniline: Has only one methyl group, leading to different steric and electronic effects.

Uniqueness

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is unique due to the presence of both the pyridine ring and the two methyl groups, which confer specific reactivity and properties that are advantageous in various research and industrial applications .

生物活性

3,5-Dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound notable for its unique structural characteristics, which include a dimethyl-substituted aniline moiety linked to a pyridine ring. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of more complex molecules with therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C_{13}H_{16}N_{2}, and it belongs to the class of phenylalkylamines. The specific substitution pattern on both the aniline and pyridine rings contributes to its unique reactivity and biological properties. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. The starting materials often include commercially available anilines and pyridine derivatives, which undergo reactions under controlled conditions to yield the desired product.

Common Synthesis Steps:

- Nucleophilic Reaction: An aniline derivative reacts with a pyridine derivative in the presence of a base.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography.

- Characterization: The final compound is characterized using spectroscopic methods (NMR, IR, etc.) to confirm its structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as a precursor for compounds with potential therapeutic effects. Here are some key findings related to its biological activity:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. For example:

- Cell Lines Tested: A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).

- Inhibition Potency: Compounds derived from this compound demonstrated IC50 values ranging from 0.1 µM to 10 µM against these cell lines, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their anticancer effects often involves:

- Inhibition of Tubulin Polymerization: Many derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Targeting Specific Kinases: Certain derivatives have been identified as inhibitors of kinases involved in cancer progression, such as VEGFR and EGFR .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Case Study on Antiproliferative Activity:

- Case Study on Selectivity:

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity and potential applications:

| Compound Name | Chemical Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)aniline | C_{12}H_{14}N | Different pyridine substitution | Moderate anticancer activity |

| N-(pyridin-3-ylmethyl)aniline | C_{12}H_{14}N | Variation in pyridine position | Potential for different activities |

| 3-Methyl-N-(pyridin-4-ylmethyl)aniline | C_{12}H_{15}N | Slightly altered methyl substitution | Exhibits different reactivity patterns |

属性

IUPAC Name |

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBCBNLHLZSPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322021 | |

| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331970-83-3 | |

| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。